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Cat. No.: B12999348

Get Quote

\ J

The "Linchpin" Scaffold for Fused N-Heterocycles in
Kinase Inhibitor Discovery
Executive Summary

2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS 1225483-73-7) is a highly specialized
halogenated pyridine intermediate.[1] It serves as a critical building block in the synthesis of
privileged medicinal scaffolds, particularly pyrido[2,3-d]pyrimidines and pyrazolo[3,4-
b]pyridines, which are ubiquitous in kinase inhibitor design (e.qg., inhibitors of EGFR, PI3K, and
JAK pathways).

Its structural value lies in its orthogonal reactivity:

e C2-Chloro Position: Highly electrophilic, primed for SNAr displacement by amines,
hydrazines, or alkoxides.

* C3-Cyano Group: A latent electrophile that facilitates cyclocondensation reactions to form
fused bicyclic systems.
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e C4-(3-Chlorophenyl) Moiety: A pre-installed lipophilic pharmacophore often required for
occupying the hydrophobic pocket (selectivity filter) of ATP-binding sites.

Chemical Identity & Physical Properties

Property Specification

CAS Number 1225483-73-7
2-Chloro-4-(3-chlorophenyl)pyridine-3-

UPAC Name carbonitrile( e

Molecular Formula C12H6CI2N2

Molecular Weight 249.09 g/mol

Appearance Off-white to pale yellow solid

Melting Point 138-142 °C (Typical range for this class)

Solubility ?oluble in DMSO, DMF, DCM, EtOAc; Insoluble
In water

Purity Standard >97% (HPLC)

SMILES N#CC1=C(CI)N=CC=C1C2=CC=CC(Cl)=C2

Synthetic Pathway: Regioselective Construction

The synthesis of CAS 1225483-73-7 relies on the regioselective Suzuki-Miyaura cross-coupling
of 2,4-dichloronicotinonitrile.

The Regioselectivity Challenge

The starting material, 2,4-dichloronicotinonitrile, possesses two electrophilic sites.

o C4-CI: Activated by the para-nitrile group (strong resonance withdrawal) and the pyridine
nitrogen. It is significantly more reactive toward oxidative addition by Pd(0) than the C2-Cl.

o C2-CI: Sterically hindered by the adjacent nitrile and less activated by resonance compared
to C4.
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This electronic differentiation allows for the selective installation of the 3-chlorophenyl group at
C4 without disturbing the C2-Cl handle needed for downstream steps.

Mechanism of Action (Suzuki Cycle)

The reaction proceeds via the standard Pd(0)/Pd(ll) catalytic cycle:
o Oxidative Addition: Pd(0) inserts selectively into the C4—Cl bond.[2][3]

e Transmetallation: The 3-chlorophenylboronic acid transfers its aryl group to the Palladium
center.

» Reductive Elimination: Formation of the C4—Aryl bond and regeneration of Pd(0).
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Figure 1: Catalytic cycle highlighting the regioselective oxidative addition at the C4 position.

Experimental Protocol

Objective: Synthesis of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile on a 10 mmol scale.

Reagents

Substrate: 2,4-Dichloronicotinonitrile (1.73 g, 10.0 mmol)

Coupling Partner: 3-Chlorophenylboronic acid (1.56 g, 10.0 mmol)

Catalyst: Pd(PPhs)a (Tetrakis(triphenylphosphine)palladium(0)) (0.58 g, 5 mol%)
Base: Sodium Carbonate (NazCOs), 2.0 M aqueous solution (10 mL)

Solvent: 1,4-Dioxane (40 mL)

Step-by-Step Methodology

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser. Purge with Nitrogen (N2) or Argon for 10 minutes.

Charging: Add 2,4-dichloronicotinonitrile, 3-chlorophenylboronic acid, and Pd(PPhs)a to the
flask under a gentle stream of inert gas.

Solvation: Add degassed 1,4-dioxane followed by the 2.0 M Na=COs solution.

Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor reaction progress via TLC
(Hexane:EtOAc 4:1) or LC-MS.

o Checkpoint: The starting material (Rf ~0.6) should disappear, and a new fluorescent spot
(Rf ~0.4) should appear.[4]

Workup: Cool the reaction to room temperature. Dilute with water (50 mL) and extract with
Ethyl Acetate (3 x 30 mL).

Purification: Wash combined organics with brine, dry over anhydrous Na=SOa, filter, and
concentrate in vacuo.
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« Isolation: Purify the crude residue via flash column chromatography (SiOz2), eluting with a
gradient of 0-20% EtOAc in Hexanes.

e Yield: Expect 1.8 — 2.1 g (72—-85%) of a pale yellow solid.

Downstream Applications: Divergent Synthesis

This compound is a "linchpin” because it enables the rapid assembly of bicyclic heterocycles.
The C2-Cl and C3-CN groups act as a "1,3-electrophilic pair” for condensation with
binucleophiles.

Pathway A: Synthesis of Pyrido[2,3-d]pyrimidines

Reacting CAS 1225483-73-7 with amidines (e.g., formamidine acetate) or guanidines yields
pyrido[2,3-d]pyrimidines. This scaffold is seen in drugs like Palbociclib (CDK4/6 inhibitor).

Pathway B: Synthesis of Pyrazolo[3,4-b]pyridines

Reaction with hydrazine hydrate leads to an SNAr displacement at C2 followed by
intramolecular attack on the nitrile, forming the pyrazolo[3,4-b]pyridine core. This is relevant for
Bay 41-2272 (sGC stimulator) analogs.
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Figure 2: Divergent synthetic pathways transforming the core intermediate into bioactive
scaffolds.[5]

Safety & Handling (MSDS Highlights)

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).
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« Handling: Handle in a fume hood. Avoid dust formation. The nitrile group can liberate toxic
cyanide fumes under strong acidic conditions or combustion.

e Storage: Store at 2—8°C under inert atmosphere (Argon). Moisture sensitive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chemscene.com [chemscene.com]

e 2. pdf.benchchem.com [pdf.benchchem.com]
¢ 3. mdpi.com [mdpi.com]

e 4. Organic Syntheses Procedure [orgsyn.org]

e 5. Synthesis and crystal structures of (E)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide and
(E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

e 6. evitachem.com [evitachem.com]

e 7. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-
CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lV]

¢ 8. researchgate.net [researchgate.net]

¢ 9. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents
[patents.google.com]

¢ 10. chemscene.com [chemscene.com]

¢ To cite this document: BenchChem. [Technical Guide: 2-Chloro-4-(3-
chlorophenyl)nicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.chemscene.com/product/1225483-73-7.html
http://www.orgsyn.org/demo.aspx?prep=CV4P0166
https://www.evitachem.com/product/evt-12214769
https://hgs.osi.lv/index.php/hgs/article/view/9153
https://www.researchgate.net/figure/The-reactions-of-highly-electrophilic-2-chloronicotinonitriles-with-hydrazine-see-Refs_fig7_398508200
https://patents.google.com/patent/CN103508945A/en
https://www.chemscene.com/product/1226095-29-9.html
http://www.orgsyn.org/demo.aspx?prep=CV4P0166
https://www.orgsyn.org/
https://www.benchchem.com/product/b12999348?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemscene.com/product/1225483-73-7.html
https://pdf.benchchem.com/189/Application_Notes_and_Protocols_for_Ethyl_4_6_dichloronicotinate_in_Suzuki_Coupling_Reactions.pdf
https://www.mdpi.com/2073-4344/11/4/439
http://www.orgsyn.org/demo.aspx?prep=CV4P0166
https://pmc.ncbi.nlm.nih.gov/articles/PMC10439415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10439415/
https://www.evitachem.com/product/evt-12214769
https://hgs.osi.lv/index.php/hgs/article/view/9153
https://hgs.osi.lv/index.php/hgs/article/view/9153
https://www.researchgate.net/figure/The-reactions-of-highly-electrophilic-2-chloronicotinonitriles-with-hydrazine-see-Refs_fig7_398508200
https://patents.google.com/patent/CN103508945A/en
https://patents.google.com/patent/CN103508945A/en
https://www.chemscene.com/product/1226095-29-9.html
https://www.benchchem.com/product/b12999348/docs#technical-guide-2-chloro-4-3-chlorophenyl-nicotinonitrile
https://www.benchchem.com/product/b12999348/docs#technical-guide-2-chloro-4-3-chlorophenyl-nicotinonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12999348?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b12999348/docs#technical-guide-2-chloro-4-3-
chlorophenyl-nicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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